2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a][1,3,5]triazin core, a trifluoromethyl group, and a sulfanyl-acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a][1,3,5]triazin core, followed by the introduction of the sulfanyl group and the acetamide linkage. Common reagents used in these reactions include various halogenating agents, sulfur sources, and amide-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfanyl linkage.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrido[1,2-a][1,3,5]triazin core provides structural stability. The sulfanyl-acetamide linkage allows for versatile modifications, enabling the compound to exert its effects through multiple pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Uniqueness
What sets 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications.
Biological Activity
The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Molecular Structure
The molecular formula of the compound is C18H18N4O2S, with a molecular weight of 354.43 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin ring, which is known for its pharmacological relevance.
IUPAC Name
The IUPAC name of the compound is:
\text{N 3 trifluoromethyl phenyl 2 8 methyl 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl}sulfanyl)acetamide}
Antitumor Activity
Recent studies have investigated the antitumor properties of various pyrido[1,2-a][1,3,5]triazin derivatives. One study demonstrated that derivatives similar to the compound exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116). The results indicated that compounds with similar structural motifs could effectively inhibit cancer cell proliferation.
Compound ID | Cell Viability (%) at 50 µg/mL | Reference |
---|---|---|
Compound A | 18.17 | |
Compound B | 30.14 | |
Compound C | 27.54 | |
Vinblastine (Standard) | 13.31 |
The proposed mechanism of action for compounds containing the pyrido[1,2-a][1,3,5]triazin moiety includes:
- Inhibition of DNA Synthesis : The triazin ring may interact with DNA and inhibit its replication.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Other Biological Activities
In addition to antitumor effects, there are indications that similar compounds may possess:
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory mechanisms related to the modulation of cytokine production.
Study on Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrido[1,2-a][1,3,5]triazin derivatives. The study found that specific substitutions on the triazin ring enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfanyl group in enhancing biological activity.
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-5-6-24-13(7-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCPNSNQJMVKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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